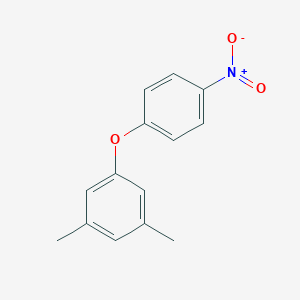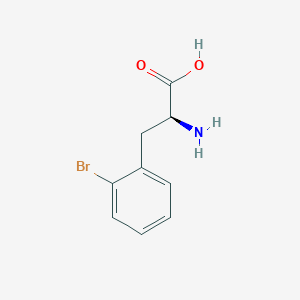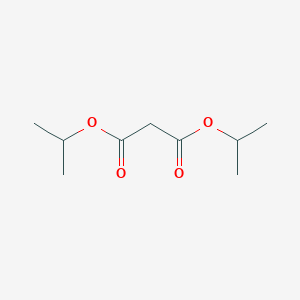
4-Bromo-2,6-diisopropylaniline
概要
説明
4-Bromo-2,6-diisopropylaniline is an organic compound with the molecular formula C12H18BrN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by isopropyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
4-Bromo-2,6-diisopropylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical agents.
Agricultural Chemicals: It is an intermediate in the production of pesticides and herbicides.
Material Science: Used in the development of novel materials with specific properties
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other chemicals , suggesting that its targets could be enzymes or receptors involved in these chemical reactions.
Biochemical Pathways
It is known to be an intermediate in the synthesis of other chemicals , suggesting that it may play a role in various biochemical pathways related to these processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropylaniline typically involves the bromination of 2,6-diisopropylaniline. The process can be summarized as follows:
Starting Material: 2,6-diisopropylaniline.
Solvent: A mixture of dichloromethane and methanol (1:1 v/v).
Bromination: Bromine (Br2) is added dropwise to the stirring solution of 2,6-diisopropylaniline in the solvent mixture at room temperature.
Reaction Time: The reaction mixture is stirred for 12 hours.
Isolation: The solvent is evaporated, and the solid product is dissolved in a minimal amount of dichloromethane. Recrystallization is achieved by the layered addition of hexanes, yielding pure this compound hydrobromide as a white crystalline solid.
Purification: The solid is added to a solution of 20% aqueous sodium hydroxide and stirred for 2 hours. The solution is then extracted with diethyl ether, and the combined extracts are washed with saturated sodium bicarbonate solution and dried with sodium sulfate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactants: 2,6-diisopropylaniline, bromine, methanol, and acetic acid.
Reaction Conditions: The reaction is carried out in a reaction vessel with continuous stirring and cooling to maintain the temperature around 5°C during the addition of bromine.
Post-Reaction Processing: After the reaction, the mixture is heated to remove methanol and acetic acid under reduced pressure.
化学反応の分析
Types of Reactions
4-Bromo-2,6-diisopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium(II) acetate, triphenylphosphine, and cesium carbonate as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or nitro derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: Lacks the bromine atom at the 4 position.
4-Bromoaniline: Lacks the isopropyl groups at the 2 and 6 positions.
2,6-Diisopropyl-4-methylaniline: Has a methyl group instead of a bromine atom at the 4 position.
Uniqueness
4-Bromo-2,6-diisopropylaniline is unique due to the presence of both isopropyl groups and a bromine atom, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules .
特性
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQRHTYPYQPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472464 | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80058-84-0 | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric hindrance of 4-Bromo-2,6-diisopropylaniline impact the stability and catalytic activity of the resulting hexamolybdate complex?
A: The research paper highlights that the bulky isopropyl groups in the ortho positions of this compound play a crucial role in enhancing the stability of the resulting arylimido hexamolybdate complex. [] This steric hindrance provides protection to the newly formed molybdenum-nitrogen (Mo=N) bond, making it less susceptible to hydrolysis or other degradation pathways. [] Consequently, the modified hexamolybdate complex exhibits catalytic activity for oxidation reactions, unlike the inactive parent compound (nBu4N)2[Mo6O19]. [] The study demonstrates that introducing this compound transforms the hexamolybdate into an effective catalyst for oxidizing cyclohexene to cyclohexene epoxide and benzyl alcohol to benzaldehyde and benzoic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
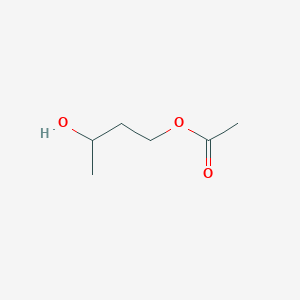
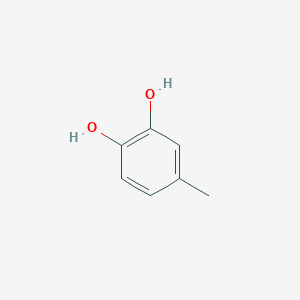
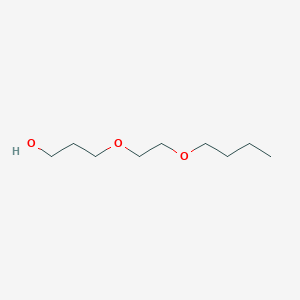
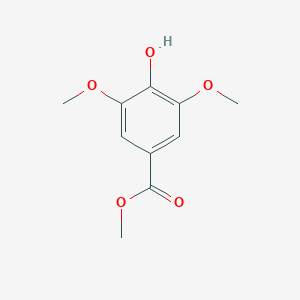
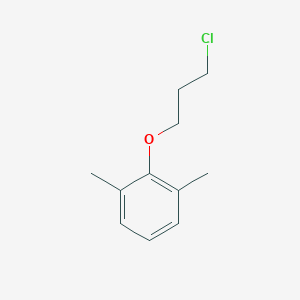
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
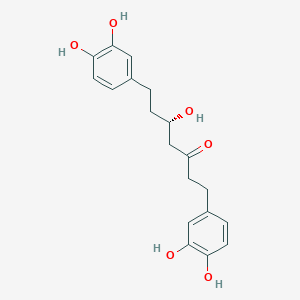
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
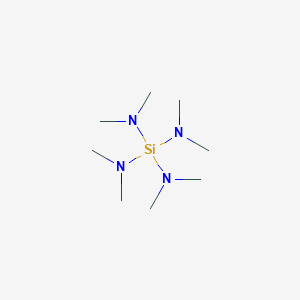
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)

